molecular formula C15H15N5O4 B4312715 METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE

METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4312715
M. Wt: 329.31 g/mol
InChI Key: ONBCHFJFSVKGDN-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a complex heterocyclic compound. It belongs to the class of tetrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxybenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which then undergoes cyclization with ethyl acetoacetate and ammonium acetate to yield the desired tetrazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Methyl 6-acetyl-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-acetyl-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxyphenyl group, for instance, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

methyl 6-acetyl-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-8(21)11-12(14(22)24-3)16-15-17-18-19-20(15)13(11)9-5-4-6-10(7-9)23-2/h4-7,13H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBCHFJFSVKGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=NN=NN2C1C3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
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METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 6-ACETYL-7-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE

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